1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C16H20N2O5. It is characterized by its white to yellow solid form and is known for its applications in various scientific research fields . The compound is often used as an intermediate in organic synthesis and has significant potential in medicinal chemistry.
Preparation Methods
The synthesis of 1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate typically involves the reaction of benzylamine with tert-butyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires careful temperature regulation to ensure optimal yield . Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to maintain consistency and purity.
Chemical Reactions Analysis
1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from 0°C to 100°C
Scientific Research Applications
1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their functions. This interaction can result in various biological effects, including antimicrobial activity and anti-inflammatory responses .
Comparison with Similar Compounds
1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate can be compared with similar compounds such as:
2-Benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate: This compound has a similar structure but differs in the ring size and substitution pattern, leading to different chemical and biological properties.
tert-Butyl 4-oxo-2-pyrrolidinecarboxylate: Another related compound with a different substitution pattern, used in similar applications but with distinct reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(21)18-10-13(19)9-17(18)14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHJDXWVXVNIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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